molecular formula C9H7ClN2 B1429021 4-Chloroquinolin-6-amine CAS No. 1085192-91-1

4-Chloroquinolin-6-amine

Cat. No. B1429021
Key on ui cas rn: 1085192-91-1
M. Wt: 178.62 g/mol
InChI Key: JQBYZFZHXAYAJF-UHFFFAOYSA-N
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Patent
US08759348B2

Procedure details

N-(4-Hydroxy-2-methylquinolin-6-yl)acetamide (0.05 g; see step (i) above), methanol (2 mL) and 5 N hydrochloric acid (6 mL) was refluxed for 90 minutes. The reaction mixture was evaporated and the residue dissolved in ethyl acetate and sodium carbonate solution. The organic phase was washed with water, dried (Na2SO4), filtered and concentrated to give the sub-title compound as a pale yellow solid.
Quantity
0.05 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([NH:12]C(=O)C)[CH:10]=2)[N:5]=[C:4](C)[CH:3]=1.[ClH:17]>CO>[NH2:12][C:9]1[CH:10]=[C:11]2[C:6](=[CH:7][CH:8]=1)[N:5]=[CH:4][CH:3]=[C:2]2[Cl:17]

Inputs

Step One
Name
Quantity
0.05 g
Type
reactant
Smiles
OC1=CC(=NC2=CC=C(C=C12)NC(C)=O)C
Name
Quantity
6 mL
Type
reactant
Smiles
Cl
Name
Quantity
2 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in ethyl acetate
WASH
Type
WASH
Details
The organic phase was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C2C(=CC=NC2=CC1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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